molecular formula C15H13NO3S B14222267 Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester CAS No. 532931-61-6

Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester

Cat. No.: B14222267
CAS No.: 532931-61-6
M. Wt: 287.3 g/mol
InChI Key: KYPSDIUMCOPSOB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester is an organic compound with the molecular formula C15H13NO3S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the amino group is replaced by a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(benzoylamino)thio]-, methyl ester typically involves the reaction of benzoic acid derivatives with benzoyl chloride and methyl alcohol in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification and amidation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(benzoylamino)thio]-, methyl ester involves its interaction with various molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The thioether linkage can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Benzoic acid, 2-methyl-, methyl ester
  • 2-(Methylthio)benzoic acid

Uniqueness

Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester is unique due to the presence of both benzoylamino and thioether groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

532931-61-6

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

methyl 2-benzamidosulfanylbenzoate

InChI

InChI=1S/C15H13NO3S/c1-19-15(18)12-9-5-6-10-13(12)20-16-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)

InChI Key

KYPSDIUMCOPSOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SNC(=O)C2=CC=CC=C2

Origin of Product

United States

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